N-[(3-Ethoxy-2-pyridinyl)methylene]-2-methoxy-6-methylbenzenamine
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Overview
Description
N-[(3-Ethoxy-2-pyridinyl)methylene]-2-methoxy-6-methylbenzenamine is a complex organic compound that features a pyridine ring substituted with ethoxy and methylene groups, and a benzene ring substituted with methoxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Ethoxy-2-pyridinyl)methylene]-2-methoxy-6-methylbenzenamine typically involves the reaction of 3-ethoxy-2-pyridinecarboxaldehyde with 2-methoxy-6-methylbenzenamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as iodine (I2) and tert-butyl hydroperoxide (TBHP) in a solvent like toluene . The reaction conditions are mild and metal-free, making the process environmentally friendly.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Ethoxy-2-pyridinyl)methylene]-2-methoxy-6-methylbenzenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the benzene ring.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at 0°C.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Electrophilic aromatic substitution using reagents like bromine (Br2) in acetic acid.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[(3-Ethoxy-2-pyridinyl)methylene]-2-methoxy-6-methylbenzenamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(3-Ethoxy-2-pyridinyl)methylene]-2-methoxy-6-methylbenzenamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-[(3-Ethoxy-2-pyridinyl)methyl]amine: Similar structure but lacks the methoxy and methyl groups on the benzene ring.
N-ethyl-2-[(6-methoxypyridin-3-yl)-(2-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide: Contains similar pyridine and benzene ring structures but with additional functional groups.
Uniqueness
N-[(3-Ethoxy-2-pyridinyl)methylene]-2-methoxy-6-methylbenzenamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxy and methoxy groups enhances its solubility and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
100305-97-3 |
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Molecular Formula |
C16H18N2O2 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
1-(3-ethoxypyridin-2-yl)-N-(2-methoxy-6-methylphenyl)methanimine |
InChI |
InChI=1S/C16H18N2O2/c1-4-20-14-9-6-10-17-13(14)11-18-16-12(2)7-5-8-15(16)19-3/h5-11H,4H2,1-3H3 |
InChI Key |
NIRMJKDJXFQLKK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N=CC=C1)C=NC2=C(C=CC=C2OC)C |
Origin of Product |
United States |
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